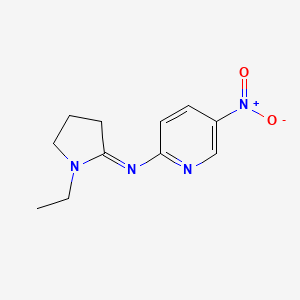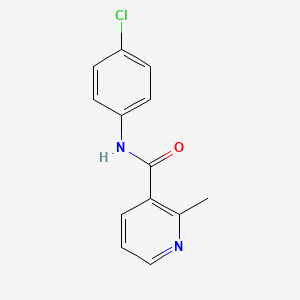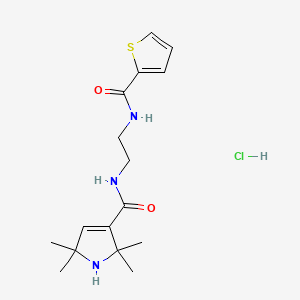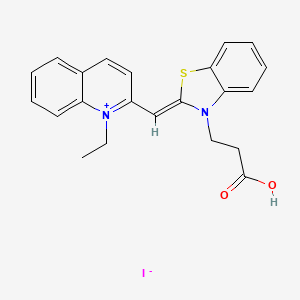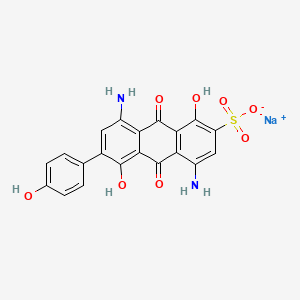
Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 259-758-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals initiate polymerization reactions, making the compound a crucial component in the production of polymers.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions vary depending on the desired polymerization process, but temperatures generally range from 60-80°C.
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then react with monomers to form polymers, resulting in a wide range of polymeric materials used in various industries.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2,2’-Azobis(2-methylpropionitrile) is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This compound is essential in the synthesis of polymers with specific properties, such as high strength, flexibility, and resistance to chemicals.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage to biomolecules, such as DNA, proteins, and lipids.
Medicine: In medicine, 2,2’-Azobis(2-methylpropionitrile) is used in the development of drug delivery systems. Its ability to initiate polymerization reactions allows for the creation of polymeric nanoparticles and hydrogels, which can be used to encapsulate and deliver therapeutic agents to specific target sites in the body.
Industry: In the industrial sector, 2,2’-Azobis(2-methylpropionitrile) is widely used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator ensures the efficient polymerization of monomers, resulting in high-quality polymeric materials with diverse applications.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-carbon bonds between monomer units, leading to the creation of long polymer chains with specific properties.
Comparación Con Compuestos Similares
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include benzoyl peroxide and potassium persulfate, which also serve as radical initiators in polymerization reactions. 2,2’-Azobis(2-methylpropionitrile) is preferred in certain applications due to its stability, ease of handling, and ability to produce consistent results in polymerization processes.
List of Similar Compounds:- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
- 2,2’-Azobis(2,4-dimethylvaleronitrile)
These compounds share similar properties and applications but differ in their decomposition temperatures, radical generation mechanisms, and specific uses in various polymerization processes.
Propiedades
Número CAS |
55694-11-6 |
|---|---|
Fórmula molecular |
C20H13N2NaO8S |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
sodium;4,8-diamino-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O8S.Na/c21-10-5-9(7-1-3-8(23)4-2-7)17(24)15-13(10)20(27)16-14(19(15)26)11(22)6-12(18(16)25)31(28,29)30;/h1-6,23-25H,21-22H2,(H,28,29,30);/q;+1/p-1 |
Clave InChI |
HOKTUGJBRVGKGK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C3=O)C(=C(C=C4N)S(=O)(=O)[O-])O)N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


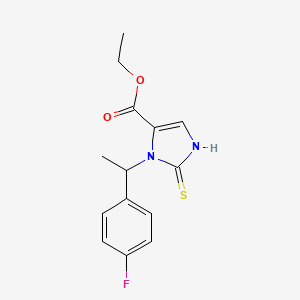
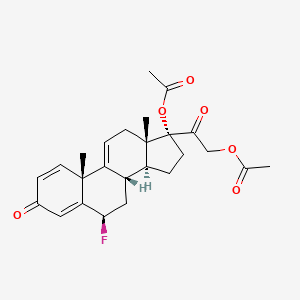


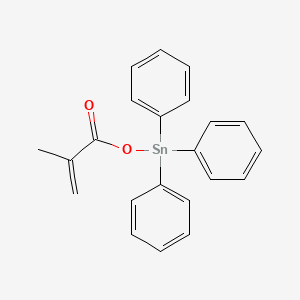

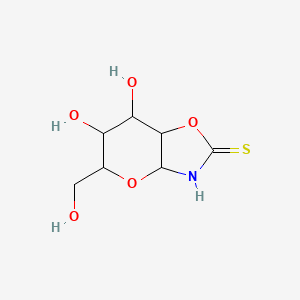
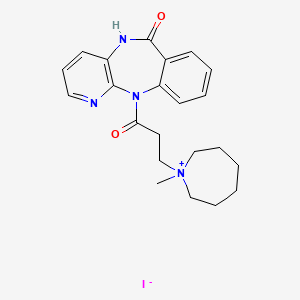
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
